molecular formula C14H19NO B15171657 N-tert-Butyl-2-cyclopropylbenzamide CAS No. 918867-71-7

N-tert-Butyl-2-cyclopropylbenzamide

Cat. No.: B15171657
CAS No.: 918867-71-7
M. Wt: 217.31 g/mol
InChI Key: HXHJUYFDXKFISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-2-cyclopropylbenzamide is an organic compound that belongs to the class of benzamides It features a tert-butyl group, a cyclopropyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyl-2-cyclopropylbenzamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl benzoate with cyclopropyl nitrile in the presence of a catalyst such as zinc perchlorate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C . Another method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper triflate (Cu(OTf)2) at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-cyclopropylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-tert-Butyl-2-cyclopropylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-cyclopropylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-tert-Butyl-2-cyclopropylbenzamide can be compared with other similar compounds such as:

Properties

CAS No.

918867-71-7

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-tert-butyl-2-cyclopropylbenzamide

InChI

InChI=1S/C14H19NO/c1-14(2,3)15-13(16)12-7-5-4-6-11(12)10-8-9-10/h4-7,10H,8-9H2,1-3H3,(H,15,16)

InChI Key

HXHJUYFDXKFISE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.